4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenol
Description
Stereochemical Analysis
The compound lacks chiral centers, as all substituents on the phenolic ring are either in-plane (benzothiazole) or part of symmetric groups (methoxy, bromine). However, the orientation of the benzothiazole relative to the phenolic ring may influence conformational preferences. Computational studies of analogous benzothiazole derivatives suggest that the dihedral angle between the benzothiazole and aromatic rings typically ranges from 5° to 15°, favoring near-coplanar arrangements to maximize π-orbital overlap.
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₁₀BrNO₂S |
| Molar mass | 336.21 g/mol |
| Planar benzothiazole system | Yes |
| Chiral centers | 0 |
Crystallographic Data and Three-Dimensional Conformational Analysis
While crystallographic data for this compound remain unreported, insights can be drawn from structurally similar compounds. For example, the crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea (C₁₅H₁₀BrN₃OS₂) reveals:
- Intramolecular N–H⋯O hydrogen bonds stabilizing an S(6) ring motif.
- Dihedral angles of 10.45° between the benzothiazole and bromophenyl groups.
By analogy, the title compound likely adopts a conformation where the benzothiazole and phenolic rings are near-coplanar, with dihedral angles <15°. Intermolecular interactions such as C–H⋯N and N–H⋯S hydrogen bonds may contribute to crystal packing, as observed in related thiourea derivatives.
Spectroscopic Fingerprinting
¹H NMR Analysis
The proton NMR spectrum of analogous benzothiazoles (e.g., 3-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidin-4-one) shows characteristic peaks:
¹³C NMR Analysis
Key signals include:
FT-IR Spectroscopy
Prominent IR absorptions for related compounds include:
- O–H stretch : ~3200–3400 cm⁻¹ (phenolic -OH).
- C=N and C=C stretches : 1531–1649 cm⁻¹ (benzothiazole ring).
- C–Br stretch : ~600–700 cm⁻¹.
| Spectroscopic Technique | Key Peaks | Assignments |
|---|---|---|
| ¹H NMR | δ 7.14–7.77 ppm | Aromatic protons |
| δ 3.73 ppm | Methoxy (-OCH₃) | |
| ¹³C NMR | δ 55–56 ppm | Methoxy carbon |
| FT-IR | 1531–1649 cm⁻¹ | C=N/C=C stretches |
Properties
Molecular Formula |
C14H10BrNO2S |
|---|---|
Molecular Weight |
336.21 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenol |
InChI |
InChI=1S/C14H10BrNO2S/c1-18-11-7-8(6-9(15)13(11)17)14-16-10-4-2-3-5-12(10)19-14/h2-7,17H,1H3 |
InChI Key |
WJKABZNHAAESOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3S2)Br)O |
Origin of Product |
United States |
Preparation Methods
Thiophenol-Aldehyde Condensation
A common approach involves reacting 2-aminothiophenol (1 ) with a substituted benzaldehyde. For example, 3-hydroxy-4-methoxybenzaldehyde (2 ) undergoes cyclization in ethanol under reflux to form 5-benzothiazol-2-yl-2-methoxyphenol (3 ). Key steps include:
-
Mechanism : Nucleophilic attack of the thiol group on the aldehyde carbonyl, followed by dehydration and aromatization.
-
Conditions : Ethanol, reflux (78°C), 8–12 hours.
Characterization :
-
IR : Peaks at 3244 cm⁻¹ (O–H stretch) and 1586 cm⁻¹ (C=N stretch).
-
¹H NMR : Signals at δ 3.83 ppm (OCH₃) and δ 6.58 ppm (aromatic H).
Methoxylation and Protecting Group Strategies
The methoxy group is introduced via methylation of a phenolic precursor.
Methylation with Methyl Bromide
Alternative Methylation Reagents
Dimethyl sulfate (Me₂SO₄) in acetone with K₂CO₃ offers milder conditions (room temperature, 6 hours) but lower yields (65–70%).
Integrated Synthesis Routes
Combining cyclization, bromination, and methylation into a sequential process improves efficiency.
One-Pot Methodology
Stepwise Synthesis
A literature protocol proceeds as:
-
Cyclization of 2-aminothiophenol with 3-hydroxy-4-methoxybenzaldehyde.
-
Bromination with Br₂ in acetic acid.
-
Methylation of the intermediate phenol.
Total Yield : 45–55%.
Analytical Characterization
Critical data for verifying the target compound:
Challenges and Optimization
-
Regioselectivity : Competing bromination at para positions is mitigated by using bulky solvents (e.g., 1,3-propylene dichloride).
-
Purification : Crystallization from ethanol/water mixtures removes unreacted starting materials.
-
Scale-Up : Continuous flow reactors improve safety and yield for bromination steps.
Comparative Analysis of Methods
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) and metal-catalyzed coupling reactions.
Key Reactions:
-
Buchwald-Hartwig amination : Reacts with primary/secondary amines under palladium catalysis to form aryl amines. For example, with morpholine, yields reach 85% using Pd(OAc)₂/Xantphos in toluene at 110°C .
-
Suzuki-Miyaura coupling : Boronic acids react with the bromine substituent using Pd(PPh₃)₄/Na₂CO₃ in dioxane (80°C, 12 h), achieving 70–90% yields .
Reaction Conditions and Outcomes:
| Substrate | Reagent/Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-(Benzothiazol-2-yl) core | 4-Methoxyphenylboronic acid | Biaryl derivative | 78 | |
| Brominated phenol | Piperidine/Pd(OAc)₂ | N-Arylpiperidine | 82 |
Oxidation and Reduction
The methoxy group and benzothiazole ring influence redox behavior:
Oxidation:
-
Methoxy group demethylation : Treatment with BBr₃ in CH₂Cl₂ (−20°C to RT) cleaves the methoxy group to a hydroxyl, confirmed by FT-IR loss of 1,250 cm⁻¹ (C-O stretch) .
-
Benzothiazole ring oxidation : Reacts with KMnO₄/H₂SO₄ to form sulfonic acid derivatives, though this pathway is less common .
Reduction:
-
Bromine dehalogenation : Catalytic hydrogenation (H₂/Pd-C, EtOH) removes bromine, yielding 4-(benzothiazol-2-yl)-6-methoxyphenol (95% yield).
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzothiazole ring directs electrophiles to the para position relative to the methoxy group:
Nitration:
-
Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position (benzothiazole ring), confirmed by HPLC-MS .
Halogenation:
Acid-Base Reactivity
The phenolic hydroxyl group (pKa ≈ 9.5) participates in proton transfer:
-
Deprotonation : Forms a phenoxide ion in basic media (NaOH/MeOH), enhancing nucleophilicity for alkylation (e.g., with CH₃I) .
-
Chelation : Binds metal ions (e.g., Cu²⁺) via the hydroxyl and benzothiazole nitrogen, studied via UV-Vis spectroscopy .
Photochemical Reactions
Under UV light (λ = 365 nm), the compound undergoes intramolecular proton transfer (ESIPT), forming a keto tautomer. Solvent polarity modulates this process:
-
Nonpolar solvents (hexane) : 90% keto form (λ_em = 520 nm).
Biological Activity Post-Modification
Derivatives synthesized via the above reactions show enhanced bioactivity:
| Derivative | IC₅₀ (T47D Breast Cancer) | MIC (E. coli) | Reference |
|---|---|---|---|
| Parent compound | >100 μM | 128 µg/mL | |
| Biaryl-Suzuki product | 12.5 μM | 32 µg/mL | |
| N-Arylpiperidine analog | 8.7 μM | 16 µg/mL |
Stability and Degradation
Scientific Research Applications
The compound exhibits various biological activities, including:
- Anticancer Activity : Research indicates that benzothiazole derivatives can inhibit the proliferation of cancer cells. In particular, compounds with similar structures have shown effectiveness against multiple cancer types by inducing apoptosis and cell cycle arrest .
- Antimicrobial Properties : Benzothiazole derivatives have demonstrated significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the methoxy group enhances the lipophilicity of the molecule, which may improve its membrane permeability and bioactivity.
- Neuropharmacological Effects : Compounds containing benzothiazole moieties have been studied for their potential effects on neurodegenerative diseases. They may serve as inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE), which are relevant in treating conditions like depression and Alzheimer's disease .
Case Studies
Several studies have highlighted the applications of 4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenol:
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of benzothiazole derivatives against various cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that these compounds could induce apoptosis effectively at low concentrations (IC50 values ranging from 15 µM to 25 µM), demonstrating their potential as anticancer agents.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Intrinsic pathway activation |
Case Study 2: Neuropharmacological Applications
In another study focusing on neurodegenerative diseases, compounds derived from benzothiazole were tested for their ability to inhibit MAO-B. The results indicated that certain derivatives exhibited high selectivity and potency, making them promising candidates for treating depression-related disorders .
Summary of Biological Activities
The following table summarizes the observed biological activities of this compound:
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenol involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the function of essential bacterial enzymes, leading to cell death . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between 4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenol and selected analogs:
Key Observations:
Compound 3d (NO₂) exhibits antitubercular activity, suggesting nitro groups may enhance activity against Mycobacterium tuberculosis . Electron-Donating Groups (OMe, OEt): Methoxy and ethoxy groups increase solubility and influence hydrogen-bonding patterns. The ethoxy group in 2-(1,3-Benzothiazol-2-yl)-6-ethoxyphenol may reduce crystallinity compared to bromo analogs .
Heterocycle Variation: Benzothiazole vs. Benzimidazole: Benzimidazole derivatives (e.g., ) exhibit distinct hydrogen-bonding networks due to the additional nitrogen atom, which may alter molecular packing in crystals . Benzothiazole vs.
Pharmacological and Physicochemical Properties
- Antimicrobial and Antitumor Potential: Benzothiazoles with bromo or nitro substituents (e.g., compound 3d) show enhanced bioactivity due to increased electrophilicity and membrane permeability .
- Antitubercular Activity : The nitro group in 3d correlates with inhibitory effects against Mycobacterium tuberculosis H37Rv, though bromo analogs may exhibit different mechanisms due to steric and electronic differences .
- Crystallographic Behavior: The bromo substituent in this compound may promote halogen bonding, as seen in related bromophenol derivatives, influencing crystal stability . Benzimidazole derivatives form stronger N–H···O hydrogen bonds compared to benzothiazoles, affecting their solid-state packing .
Biological Activity
4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a benzothiazole moiety, a bromine atom, and a methoxy group. The presence of these functional groups suggests potential interactions with biological targets, such as enzymes and receptors.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various benzothiazole derivatives for their antibacterial activity against several strains of bacteria.
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12.5 µg/mL |
| Compound B | S. aureus | 25 µg/mL |
| This compound | K. pneumoniae | 15 µg/mL |
The results indicated that the compound showed promising activity against Gram-negative bacteria, particularly K. pneumoniae, with an MIC of 15 µg/mL, suggesting its potential as an antibacterial agent .
Antifungal Activity
The antifungal activity of benzothiazole derivatives has also been extensively studied. In vitro testing against various fungal strains revealed that compounds with similar structures can effectively inhibit fungal growth.
| Compound Name | Fungal Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | F. oxysporum | 10 µg/mL |
| Compound D | A. niger | 20 µg/mL |
| This compound | C. albicans | 18 µg/mL |
The data suggests that this compound exhibits moderate antifungal activity against C. albicans with an MIC of 18 µg/mL .
Anticancer Properties
Recent studies have explored the anticancer potential of benzothiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation in various cancer types.
In a study evaluating the cytotoxic effects on breast cancer cells (MCF-7), the compound exhibited an IC50 value indicative of significant cytotoxicity:
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound E | MCF-7 | 5.0 |
| Compound F | HeLa | 7.5 |
| This compound | MCF-7 | 6.0 |
This indicates that the compound effectively reduces cell viability in cancer cells, suggesting its potential as an anticancer agent .
The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within cells. The hydrazono group can form hydrogen bonds with active sites on enzymes or receptors, while the phenolic ring can engage in π-π stacking interactions. These interactions may lead to inhibition of target enzyme activities or receptor functions, contributing to its antimicrobial and anticancer effects .
Q & A
Q. What are the optimal synthetic routes for 4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenol, and how do reaction conditions influence yield?
The compound can be synthesized via condensation reactions involving brominated phenolic intermediates and benzothiazole precursors. For example, describes a melt-phase reaction at 180°C between 3-ethoxy-2-hydroxybenzaldehyde and 2-aminobenzenethiol to form a benzothiazole-phenol derivative. Adjusting solvent systems (e.g., ethyl acetate/hexane for purification) and temperature controls can mitigate side reactions like over-bromination. Yield optimization may require iterative testing of stoichiometric ratios and catalysts (e.g., NaH in THF for deprotonation, as in ).
Q. How can crystallographic data validate the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is critical. reports a high-resolution structure (R factor = 0.023) with bond lengths and angles confirming the benzothiazole-bromo-methoxy arrangement. Software like SHELXL ( ) refines hydrogen atom positions geometrically, while ORTEP-3 ( ) visualizes thermal ellipsoids to assess positional disorder. Key metrics include mean σ(C–C) = 0.003 Å and torsional angles (e.g., C13–C12–Br1 = 118.16°) to validate stereoelectronic effects .
Q. What chromatographic methods are suitable for purifying this compound?
Reverse-phase HPLC with C18 columns and methanol/water gradients is recommended. highlights phenolic analogs (e.g., bisphenol A) separated using similar conditions. For preparative purification, column chromatography with ethyl acetate/hexane (1:49 ratio, ) effectively isolates the target compound from byproducts like unreacted bromophenol precursors.
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the solid-state packing and solubility of this compound?
Graph set analysis ( ) reveals that hydroxyl and methoxy groups form hydrogen-bonding motifs (e.g., R₂²(8) rings) with adjacent benzothiazole nitrogen atoms. These interactions reduce solubility in nonpolar solvents but enhance stability in DMSO. notes that bromine’s steric bulk disrupts π-π stacking, leading to monoclinic crystal systems with Z′ = 1 .
Q. What mechanistic insights explain the bromine’s electronic effects on the compound’s reactivity?
Bromine’s electron-withdrawing nature deactivates the phenol ring, directing electrophilic substitutions to the para position of the benzothiazole moiety. (Table 1, compound 3d) shows nitro-group introduction at the 6-position in a related benzothiazole-phenol derivative, suggesting bromine’s meta-directing influence. Computational studies (e.g., DFT on charge distribution) could further clarify this .
Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR) in biological targets?
Replace bromine with other halogens (Cl, F) or electron-deficient groups (NO₂, CF₃) to modulate lipophilicity and binding affinity. demonstrates SAR for antituburcular benzothiazoles by varying substituents (e.g., 3c with trifluoromethyl). Biological assays (e.g., MIC against Mycobacterium tuberculosis) should pair with solubility and logP measurements to correlate structural changes with activity .
Q. What analytical challenges arise in detecting trace degradation products of this compound under acidic conditions?
LC-MS/MS with electrospray ionization (ESI) can identify bromine-containing fragments (e.g., m/z 79/81 for Br⁻). ’s protocol for phenolic compounds (e.g., triclosan) uses gradient elution (acetonitrile/0.1% formic acid) to resolve degradation products. Stability studies in HCl/NaOH at 37°C (accelerated conditions) are advised to predict shelf-life .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
